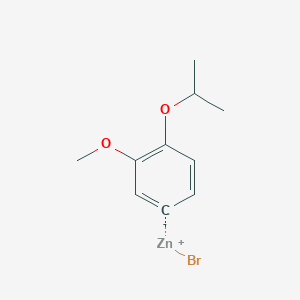
(4-i-Propyloxy-3-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-iso-propyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the iso-propyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3-methoxyphenyl) bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
(4-iso-propyloxy-3-methoxyphenyl) bromide+Zn→(4-iso-propyloxy-3-methoxyphenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The process is typically carried out in large reactors with continuous monitoring of temperature, pressure, and inert atmosphere to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: (4-iso-propyloxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: It reacts with organic halides in the presence of palladium or nickel catalysts to form carbon-carbon bonds.
Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophile used.
Scientific Research Applications
(4-iso-propyloxy-3-methoxyphenyl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-iso-propyloxy-3-methoxyphenyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific reaction it participates in. In cross-coupling reactions, the organozinc compound forms a transient complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile.
Comparison with Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
Comparison: (4-iso-propyloxy-3-methoxyphenyl)zinc bromide is unique due to the presence of both iso-propyloxy and methoxy groups, which enhance its reactivity and selectivity. Compared to (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Similarly, (4-iso-propyloxy-2-methylphenyl)magnesium bromide, being a Grignard reagent, has different reactivity patterns compared to the organozinc compound.
Properties
Molecular Formula |
C10H13BrO2Zn |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
XFNCRSWRQBYILN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



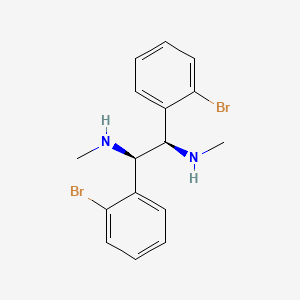
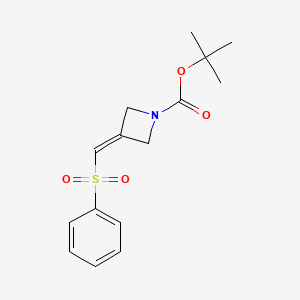
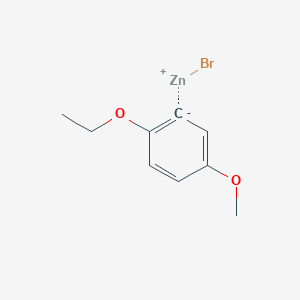
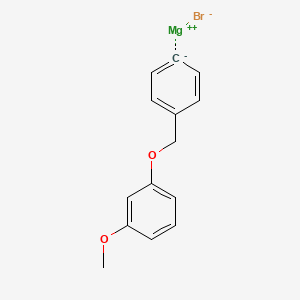
![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methylphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882883.png)
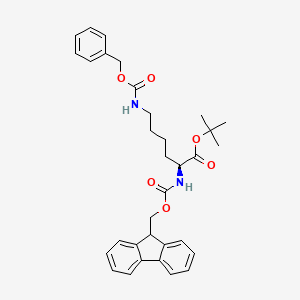
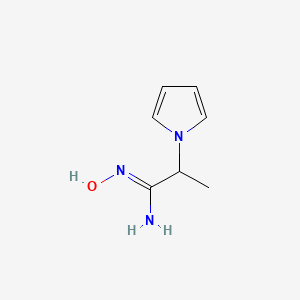
![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)
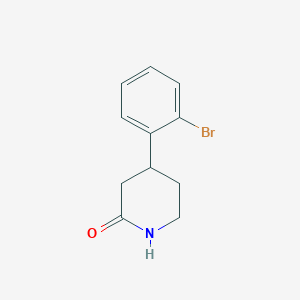
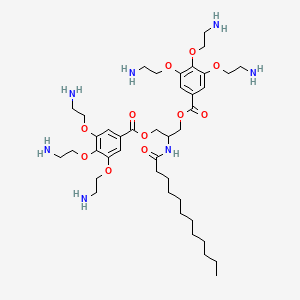
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)
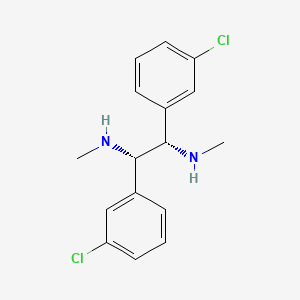
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)
